In-Depth Technical Guide: Chemical Properties, Stability, and Application of 1-Chloro-2-(trimethoxymethyl)benzene
In-Depth Technical Guide: Chemical Properties, Stability, and Application of 1-Chloro-2-(trimethoxymethyl)benzene
Executive Summary
1-Chloro-2-(trimethoxymethyl)benzene (CAS 70138-33-9) is a specialized aromatic orthoester utilized primarily as a synthetic intermediate and tracked rigorously as a pharmaceutical process impurity[1]. Commercially classified in quality control literature as Nintedanib Impurity 86 (and occasionally Impurity 115)[1][2], it is a critical contaminant in the bulk synthesis of the tyrosine kinase inhibitor Nintedanib[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic stability, and its propagation in active pharmaceutical ingredient (API) synthesis, alongside self-validating experimental protocols for its characterization.
Molecular Identity and Physicochemical Properties
As an orthoester, 1-chloro-2-(trimethoxymethyl)benzene features a central carbon atom bonded to three methoxy groups, situated ortho to a chlorine atom on a benzene ring. This structural motif dictates its unique solubility, stability, and reactivity profile[4].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 1-Chloro-2-(trimethoxymethyl)benzene |
| Common Synonyms | Trimethyl 2-chloroorthobenzoate; Nintedanib Impurity 86 |
| CAS Registry Number | 70138-33-9[1] |
| Molecular Formula | C10H13ClO3[1] |
| Molecular Weight | 216.66 g/mol [1] |
| Functional Group | Aromatic Orthoester[4] |
| Stability Profile | Stable in basic/neutral media; highly labile in acidic media[4] |
| Primary Degradant | Methyl 2-chlorobenzoate[4] |
Mechanistic Stability and Reactivity Profile
The core chemical behavior of 1-chloro-2-(trimethoxymethyl)benzene is governed by the trimethoxymethyl group. Orthoesters are synthetically valuable because they act as masked esters or electrophilic carbon sources, depending entirely on the pH of the environment [4].
Acid-Catalyzed Hydrolysis
In aqueous acidic conditions, the compound is highly susceptible to hydrolysis[4]. The mechanism is initiated by the protonation of one of the methoxy oxygen atoms. Subsequent elimination of a methanol molecule generates a highly reactive, resonance-stabilized dialkoxycarbocation (oxonium ion)[4]. Water attacks this intermediate, leading to the expulsion of a second methanol molecule and a proton, yielding methyl 2-chlorobenzoate [4]. Under prolonged exposure to strong acids or elevated temperatures, the ester further hydrolyzes to 2-chlorobenzoic acid [4].
Acid-catalyzed hydrolysis of 1-chloro-2-(trimethoxymethyl)benzene to 2-chlorobenzoic acid.
Stability in Basic and Nucleophilic Environments
Conversely, the orthoester is exceptionally stable in basic conditions. The central carbon is sterically shielded and bonded to three electronegative oxygen atoms, leaving it devoid of a viable leaving group unless prior protonation occurs. This dichotomy allows chemists to perform orthogonal synthetic transformations on other parts of a molecule without disturbing the orthoester moiety.
Role in Pharmaceutical Synthesis and Impurity Profiling
In the pharmaceutical industry, 1-chloro-2-(trimethoxymethyl)benzene is rigorously monitored as a starting material impurity. It is most notably associated with the synthesis of Nintedanib , an antifibrotic drug used to treat idiopathic pulmonary fibrosis [3].
The primary reagent for Nintedanib's core assembly is trimethyl orthobenzoate (CAS 707-07-3)[5]. If the bulk trimethyl orthobenzoate is contaminated with its 2-chloro analog (CAS 70138-33-9), the impurity acts as a competing electrophile. During the condensation reaction with methyl 2-oxoindoline-6-carboxylate [6], the 2-chloro orthoester forms an aberrant enol ether intermediate. This intermediate subsequently reacts with the piperazine-aniline derivative, yielding a 2-chloro analog of the final API. This propagation highlights the critical need for stringent raw material qualification.
Reaction workflow illustrating the propagation of CAS 70138-33-9 into Nintedanib Impurity 86.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal chemical logic, the success of the procedure is inherently verified by the analytical readout.
Protocol 1: Orthoester Stability Assessment via Controlled Hydrolysis
Objective: To determine the degradation kinetics of 1-chloro-2-(trimethoxymethyl)benzene and validate its impurity profile in aqueous acidic media.
Causality & Logic: Orthoesters degrade rapidly in acid but are completely inert in base[4]. By quenching the acidic reaction aliquots with a strong base (NaOH), the hydrolysis is instantaneously "frozen." This allows for highly accurate time-course tracking via HPLC without the risk of ongoing degradation while the sample sits in the autosampler. Furthermore, the stoichiometric appearance of methyl 2-chlorobenzoate serves as a self-validating marker that the specific orthoester degradation pathway is occurring, rather than non-specific decomposition.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mg of 1-chloro-2-(trimethoxymethyl)benzene in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Reaction Initiation: Transfer 1 mL of the stock solution into a vial containing 9 mL of 0.1 N HCl (aq). Stir continuously at 25 °C.
-
Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, withdraw a 1 mL aliquot from the reaction mixture.
-
Quenching: Immediately inject the 1 mL aliquot into a pre-prepared vial containing 1 mL of 0.1 N NaOH. Vortex for 5 seconds to ensure complete neutralization (pH ~7-8).
-
Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, Water/ACN gradient). Monitor the disappearance of the orthoester peak and the corresponding appearance of the methyl 2-chlorobenzoate peak.
Protocol 2: Synthesis of the Enol Ether Impurity Intermediate
Objective: To synthesize the 2-chloro enol ether intermediate for use as an analytical reference standard in API quality control.
Causality & Logic: The reaction utilizes acetic anhydride as both the solvent and a chemical trap. As the orthoester condenses with the oxoindoline, methanol is eliminated. Acetic anhydride reacts with this liberated methanol to form methyl acetate and acetic acid. By scavenging the methanol, the reaction equilibrium is driven entirely to the right (Le Chatelier's Principle). The reaction is self-validating via UV-Vis spectroscopy: the starting oxoindoline has a distinct UV absorption, but the formation of the enol ether extends the conjugated
Step-by-Step Methodology:
-
Setup: In a dry 50 mL round-bottom flask under nitrogen, combine 1.0 equivalent of methyl 2-oxoindoline-6-carboxylate and 1.2 equivalents of 1-chloro-2-(trimethoxymethyl)benzene.
-
Solvent/Trap Addition: Add 10 volumes of anhydrous acetic anhydride.
-
Heating: Heat the mixture to 110 °C under reflux for 4 hours.
-
Monitoring: Monitor the reaction via TLC or HPLC. The reaction is deemed complete when the starting oxoindoline is consumed and a new, highly UV-active peak (the enol ether) appears.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove acetic anhydride and methyl acetate. Recrystallize the crude residue from a mixture of ethyl acetate and heptane to yield the pure 2-chloro enol ether intermediate.
Analytical Characterization Strategies
Accurate identification of 1-chloro-2-(trimethoxymethyl)benzene requires orthogonal analytical techniques due to its structural similarity to the unchlorinated parent compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) in positive mode is recommended. However, orthoesters often fragment in the source. Expect to see a dominant fragment ion corresponding to the dialkoxycarbocation
at m/z 185 (for the isotope), alongside the characteristic 3:1 isotopic pattern confirming the presence of a single chlorine atom. -
NMR Spectroscopy (
and ): The defining feature in the NMR spectrum (in ) is the intense, sharp singlet integrating to 9 protons at approximately 3.2 - 3.4 ppm, corresponding to the three equivalent methoxy groups. The NMR will show a characteristic highly deshielded quaternary carbon signal near 110 - 115 ppm for the central orthoester carbon.
References
-
Quality Control Chemicals (QCC). "Nintedanib Impurity 86 (CAS 70138-33-9)." QCC. Available at: [Link]
-
SynZeal. "Nintedanib Impurities and Reference Standards." SynZeal. Available at:[Link]
Sources
- 1. Quality Control Chemicals (QCC) [qcchemical.com]
- 2. Products List | QCS Standards [qcsrm.com]
- 3. Nintedanib Impurities | SynZeal [synzeal.com]
- 4. 1-Bromo-4-(trimethoxymethyl)benzene | RUO [benchchem.com]
- 5. Buy Trimethyl orthobenzoate | 707-07-3 | >98% [smolecule.com]
- 6. Buy Trimethyl orthobenzoate | 707-07-3 | >98% [smolecule.com]
